molecular formula C46H74O17 B2905267 Gypenoside A CAS No. 157752-01-7

Gypenoside A

Cat. No.: B2905267
CAS No.: 157752-01-7
M. Wt: 899.081
InChI Key: JJURGRVZASRDDE-ROFCUYOESA-N
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Description

Gypenoside A is a natural compound extracted from the plant Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, and cardioprotective effects .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Gypenoside A can be synthesized through enzymatic transformation. For example, the enzymatic hydrolysis of ginsenoside Rb1 using β-glucosidase from Bifidobacterium dentium can produce this compound. The optimal conditions for this reaction include a temperature of 35°C and a pH of 5.4 .

Industrial Production Methods

Industrial production of this compound often involves the extraction from Gynostemma pentaphyllum using solvents such as ethanol or methanol. The plant material is typically dried, ground, and subjected to solvent extraction, followed by purification processes like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Gypenoside A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various gypenoside derivatives with altered pharmacological properties .

Mechanism of Action

Gypenoside A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in cancer cells. Additionally, it modulates the expression of various cytokines and chemokines, thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gypenoside A is unique due to its specific molecular structure, which allows it to interact with multiple targets and pathways, providing a broad spectrum of therapeutic effects. Its ability to modulate immune responses and enhance the efficacy of other treatments makes it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJURGRVZASRDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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